Cyathin-B3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

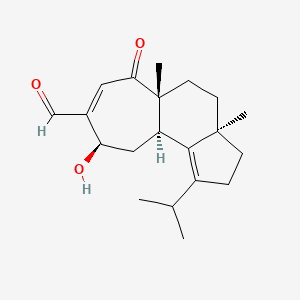

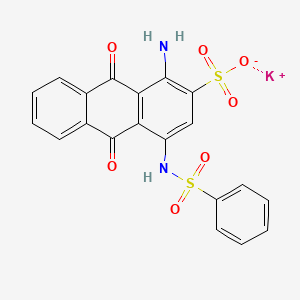

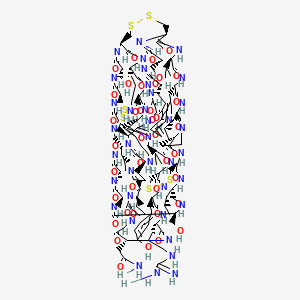

Cyathin-B3 is a member of the cyathane family of diterpenoid natural products. These compounds are typically isolated from fungi, particularly those belonging to the genus Cyathus. This compound, like other cyathane diterpenoids, is known for its complex tricyclic structure, which consists of five-, six-, and seven-membered rings. This compound has garnered significant interest due to its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyathin-B3 is primarily obtained through fungal fermentation. The fungus Cyathus helenae is known to produce this compound. The production process involves static batch fungal fermentation, which can be induced by the timely addition of bacterial cultures such as Escherichia coli K12 or Bacillus megabacterium. The fermentation conditions, including agitation, timing of induction, and media composition, are optimized to yield nearly 1 mg of this compound per ml of media .

Industrial Production Methods: Industrial production of this compound follows similar fermentation techniques but on a larger scale. The process involves the use of bioreactors to maintain optimal growth conditions for the fungus and ensure consistent production of the compound. The fermentation broth is then subjected to extraction and purification processes, including high-performance liquid chromatography (HPLC) and mass spectrometry, to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Cyathin-B3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to introduce oxygen-containing functional groups into the this compound molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce ketones and aldehydes to alcohols.

Major Products Formed: The major products formed from these reactions include hydroxylated, alkylated, and acylated derivatives of this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .

Scientific Research Applications

Cyathin-B3 has a wide range of scientific research applications, including:

Chemistry: this compound serves as a valuable model compound for studying complex diterpenoid synthesis and reaction mechanisms.

Biology: The compound is used to investigate the biosynthesis of diterpenoids in fungi and their ecological roles.

Medicine: this compound has shown potential as a neuroprotective agent by inducing the release of nerve growth factor (NGF) from glial cells.

Mechanism of Action

Cyathin-B3 exerts its effects primarily by inducing the release of nerve growth factor (NGF) from glial cells. The compound interacts with specific molecular targets and pathways involved in NGF synthesis and release. This interaction leads to the activation of signaling pathways that promote neuronal survival, growth, and differentiation. Additionally, this compound has been shown to inhibit the activation of inflammatory pathways, thereby reducing neuroinflammation and providing neuroprotection .

Comparison with Similar Compounds

Cyathin-B3 is part of a broader class of cyathane diterpenoids, which include compounds such as cyathin-A3, allothis compound, and erinacine-A. These compounds share a similar tricyclic core structure but differ in their functional groups and biological activities.

Cyathin-A3: Known for its potent NGF-inducing activity, making it a strong candidate for neuroprotective therapies.

Allothis compound:

Erinacine-A: Stimulates NGF synthesis and has shown promise in promoting nerve regeneration and treating neurodegenerative diseases.

This compound stands out due to its unique combination of neuroprotective and anti-inflammatory properties, making it a versatile compound for various therapeutic applications.

Properties

CAS No. |

51727-84-5 |

|---|---|

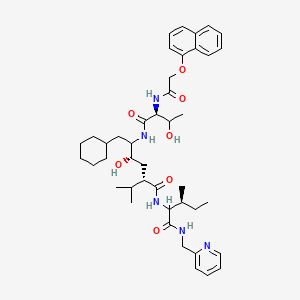

Molecular Formula |

C20H28O3 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(3aR,5aR,9R,10aR)-9-hydroxy-3a,5a-dimethyl-6-oxo-1-propan-2-yl-3,4,5,9,10,10a-hexahydro-2H-cyclohepta[e]indene-8-carbaldehyde |

InChI |

InChI=1S/C20H28O3/c1-12(2)14-5-6-19(3)7-8-20(4)15(18(14)19)10-16(22)13(11-21)9-17(20)23/h9,11-12,15-16,22H,5-8,10H2,1-4H3/t15-,16-,19-,20-/m1/s1 |

InChI Key |

HTEKHSBJKOVLAK-XNFNUYLZSA-N |

Isomeric SMILES |

CC(C)C1=C2[C@H]3C[C@H](C(=CC(=O)[C@@]3(CC[C@]2(CC1)C)C)C=O)O |

Canonical SMILES |

CC(C)C1=C2C3CC(C(=CC(=O)C3(CCC2(CC1)C)C)C=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773843.png)